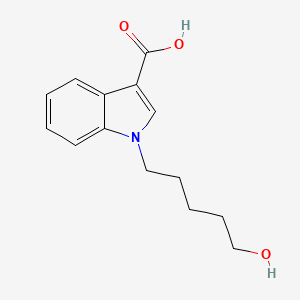

1-(5-Hydroxypentyl)-1H-indole-3-carboxylic acid

Beschreibung

1-(5-Hydroxypentyl)-1H-indole-3-carboxylic acid is a metabolite of the synthetic cannabinoid receptor agonist (SCRA) PB-22 (quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate), formed via enzymatic hydrolysis of the ester bond . Structurally, it features a pentyl chain substituted with a hydroxyl group at the terminal carbon, attached to the indole nitrogen. This hydroxyl group increases polarity compared to its parent ester, influencing solubility and metabolic clearance. The compound is of forensic and pharmacological interest due to its role in detecting SCRA consumption in biological samples .

Eigenschaften

IUPAC Name |

1-(5-hydroxypentyl)indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-9-5-1-4-8-15-10-12(14(17)18)11-6-2-3-7-13(11)15/h2-3,6-7,10,16H,1,4-5,8-9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWYUPUVKMTKDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCCCCO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401342463 | |

| Record name | 1‐(5‐Hydroxypentyl)‐1H‐indole‐3‐carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401342463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1459236-34-0 | |

| Record name | 1‐(5‐Hydroxypentyl)‐1H‐indole‐3‐carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401342463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hydroxypentyl)-1H-indole-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with indole-3-carboxylic acid as the starting material.

Alkylation: The indole-3-carboxylic acid undergoes alkylation with 5-bromopentanol to introduce the 5-hydroxypentyl group.

Purification: The final product is purified through recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. This reaction is critical for modifying solubility or preparing prodrugs.

Mechanism : Acid-catalyzed nucleophilic acyl substitution or carbodiimide-mediated coupling.

Amide Coupling Reactions

The carboxylic acid forms amides with primary/secondary amines, a key step in synthesizing cannabinoid receptor ligands.

Note : Coupling agents like TBTU or HATU activate the carboxylate for nucleophilic attack.

Decarboxylation

Thermal or basic conditions induce decarboxylation, yielding the parent indole derivative.

| Conditions | Product | Byproduct | Reference |

|---|---|---|---|

| 200°C, vacuum | 1-(5-Hydroxypentyl)-1H-indole | CO<sub>2</sub> | |

| NaOH, MeOH, Δ | 1-(5-Hydroxypentyl)-1H-indole | – |

Application : Simplifies the indole scaffold for further functionalization.

Hydroxyl Group Modifications

The 5-hydroxypentyl side chain undergoes oxidation or protection/deprotection strategies.

Biological Relevance : Oxidation mimics metabolic pathways observed in cannabinoid analogs .

Electrophilic Aromatic Substitution

The indole ring undergoes substitution at the C-2 or C-5 positions under controlled conditions.

Mechanism : Directed by the electron-donating alkyl chain and carboxylic acid’s inductive effects.

This compound’s versatility in esterification, amidation, and ring functionalization makes it valuable for synthesizing bioactive molecules, particularly cannabinoid analogs. Experimental protocols from large-scale syntheses and metabolite studies provide robust methodologies for its manipulation.

Wissenschaftliche Forschungsanwendungen

Pharmacodynamics

1-(5-Hydroxypentyl)-1H-indole-3-carboxylic acid acts primarily as an agonist at the cannabinoid receptors CB1 and CB2. In vitro studies have demonstrated that it exhibits high affinity for these receptors, which are pivotal in mediating the effects of cannabinoids.

- Receptor Binding Affinity : The compound has shown significant potency in binding assays, with Ki values indicating strong receptor affinity. For instance, studies have reported that this compound has a Ki value of approximately 0.13 nM for the hCB1 receptor, making it more potent than several other synthetic cannabinoids like JWH-018 and WIN-55,212-2 .

- Functional Activity : In functional assays, this compound has been shown to activate G-proteins and induce cellular responses similar to those elicited by Δ9-tetrahydrocannabinol (Δ9-THC). It was found to be significantly more effective than some established cannabinoid agonists in activating intracellular signaling pathways .

Therapeutic Potential

The therapeutic applications of this compound are being explored in various contexts:

- Pain Management : Given its action on CB1 receptors, which are involved in pain modulation, there is potential for this compound to be developed as a treatment for chronic pain conditions. Its efficacy in reducing pain responses has been noted in preclinical models .

- Neurological Disorders : The modulation of cannabinoid receptors suggests potential applications in treating neurological disorders such as epilepsy and multiple sclerosis. Studies have indicated that compounds with similar structures can exert neuroprotective effects and may help in managing symptoms associated with these conditions .

Toxicological Effects

While the pharmacological properties are promising, the toxicological profile of this compound warrants careful consideration:

- Adverse Effects : Synthetic cannabinoids often exhibit a range of adverse effects not typically associated with natural cannabinoids. Reports indicate that this compound can induce significant toxicity, including severe psychological effects and physiological disturbances such as hypothermia and altered locomotion in animal models .

- Comparison with Natural Cannabinoids : Unlike Δ9-THC, which has a well-documented safety profile when used appropriately, synthetic cannabinoids like this compound may pose higher risks of toxicity and dependence. This highlights the need for comprehensive safety evaluations before any clinical application can be considered .

Table 1: Summary of In Vitro Studies on this compound

Wirkmechanismus

The compound exerts its effects primarily through interaction with cannabinoid receptors, particularly CB1 and CB2 receptors. The binding to these receptors triggers a cascade of intracellular signaling pathways, leading to various physiological responses.

Molecular Targets and Pathways Involved:

CB1 Receptors: Found primarily in the central nervous system, mediating psychoactive effects.

CB2 Receptors: Located in peripheral tissues, involved in immune modulation and anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

1-(5-Fluoropentyl)-1H-indole-3-carboxylic Acid

- Structure : The pentyl chain is substituted with a fluorine atom at the terminal carbon.

- Synthesis: Synthesized via hydrolysis of 1-(5-fluoropentyl)-1H-indole-3-trifluoroacetyl intermediate using potassium hydroxide in methanol, yielding 87.1% .

- Applications: Intermediate for SCRA derivatives like 5F-PB-22 (quinolinyl ester) .

- Key Difference : Fluorine enhances metabolic stability and lipophilicity compared to the hydroxylated analogue .

1-Pentyl-1H-indole-3-carboxylic Acid

- Structure : Unsubstituted pentyl chain.

- Role : Parent acid of PB-22; lacks the hydroxyl or fluorine substituent.

- Legal Status: Controlled under synthetic cannabinoid legislation when esterified (e.g., PB-22) .

Ester Derivatives (e.g., PB-22, 5F-PB-22, BB-22)

- Structure: Carboxylic acid esterified with quinolinyl or naphthyl groups. PB-22: Quinolin-8-yl ester of 1-pentyl-1H-indole-3-carboxylic acid . 5F-PB-22: Fluoropentyl analogue with enhanced receptor binding affinity . BB-22: Cyclohexylmethyl-substituted indole ester .

- Pharmacology: Act as full agonists at cannabinoid receptors CB1 and CB2 .

Benzyl-Substituted Analogues

- Examples :

- Key Difference : Benzyl groups introduce aromatic interactions, altering receptor binding profiles compared to alkyl chains.

Miscellaneous Alkyl-Substituted Analogues

- Examples :

Comparative Analysis

Physicochemical Properties

Pharmacological and Legal Considerations

Biologische Aktivität

1-(5-Hydroxypentyl)-1H-indole-3-carboxylic acid (CAS No. 1459236-34-0) is a synthetic cannabinoid that has garnered attention for its potential biological activities, particularly in relation to the endocannabinoid system. This compound is structurally related to other indole derivatives and has been studied for its effects on various biological pathways, including its interactions with cannabinoid receptors.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes an indole ring, a hydroxypentyl side chain, and a carboxylic acid functional group, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Cannabinoid Receptor Agonism : This compound acts as an agonist for the CB1 and CB2 cannabinoid receptors, influencing various physiological processes such as pain modulation, appetite regulation, and immune response.

- Anti-inflammatory Properties : Studies have shown that it may reduce inflammation through modulation of cytokine release and inhibition of inflammatory pathways.

- Antioxidant Activity : The compound has demonstrated potential in scavenging free radicals, thereby protecting cells from oxidative stress.

The biological effects of this compound are primarily mediated through its interaction with cannabinoid receptors. Upon binding to these receptors, it initiates a cascade of intracellular signaling events that lead to various physiological responses, including:

- Modulation of neurotransmitter release

- Inhibition of adenylate cyclase activity

- Activation of mitogen-activated protein (MAP) kinase pathways

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Effects

A study published in the Asian Journal of Chemistry investigated the anti-inflammatory properties of compounds related to indole derivatives. The results indicated that this compound significantly decreased levels of pro-inflammatory cytokines in vitro, suggesting its potential therapeutic role in inflammatory diseases .

Case Study: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of this compound. In models of neurodegeneration, it was found to enhance neuronal survival and reduce apoptosis through its action on cannabinoid receptors, indicating potential applications in treating neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-Hydroxypentyl)-1H-indole-3-carboxylic acid, and how can reaction yields be optimized?

- Methodological Guidance : A common approach involves functionalizing the indole ring at the 3-position. For example, trifluoroacetic anhydride in dimethylformamide (DMF) can acylate intermediates like 1-(5-fluoropentyl)-1H-indole, followed by hydrolysis to introduce the carboxylic acid group . Yield optimization may involve controlling stoichiometry (e.g., 1.0 equiv of reagents), reaction temperature (e.g., 0°C to room temperature), and purification via filtration and hexane washing .

Q. How can structural characterization be performed for this compound, particularly its crystalline form?

- Methodological Guidance : Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemistry. Use SHELXL for refinement, as it is robust for small-molecule crystallography . Key parameters include data-to-parameter ratios >14.5 and R-factors <0.15, as demonstrated in analogous indole-3-carboxylic acid derivatives .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Guidance : Wear NIOSH/CEN-certified PPE, including face shields, EN 166-compliant safety glasses, and chemically resistant gloves. Use P95 respirators if aerosolization occurs . Avoid drainage contamination due to unknown ecotoxicological profiles .

Advanced Research Questions

Q. How can computational modeling predict the physicochemical properties of this compound, given limited experimental data?

- Methodological Guidance : Calculate logP (≈1.63) and polar surface area (PSA ≈90.4 Ų) using software like Gaussian or COSMO-RS, based on structural analogs (e.g., 2-carboxy-5-fluoro-1H-indole-3-acetic acid) . Validate predictions with HPLC retention times and solubility assays.

Q. What strategies resolve contradictions in stability data for indole derivatives under varying storage conditions?

- Methodological Guidance : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor degradation products via LC-MS, as stability data for similar compounds (e.g., 7-(cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid) are unavailable .

Q. How can in vitro assays evaluate the biological activity of this compound, considering its structural similarity to pharmacologically active indoles?

- Methodological Guidance : Screen against target receptors (e.g., serotonin or cannabinoid receptors) using competitive binding assays. Reference protocols for analogs like NM-2201 (a cannabinoid receptor agonist with indole-3-carboxylate scaffolds) .

Contradictions and Gaps in Literature

- Toxicity Data : While IARC/NTP have not classified this compound as carcinogenic, acute toxicity studies are absent . Researchers must perform OECD 423-acute oral toxicity assays in rodent models.

- Ecological Impact : No data exist on biodegradation or soil mobility. Use OECD 301/307 guidelines to assess environmental persistence .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.